molecular formula C11H9Cl2FN2O2S B2937601 4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole CAS No. 662138-57-0

4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole

Cat. No. B2937601
CAS RN: 662138-57-0
M. Wt: 323.16
InChI Key: GPXKDQPLRNOCRE-UHFFFAOYSA-N
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Description

“4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole” is a chemical compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives has been reported in the literature .


Molecular Structure Analysis

The molecular structure of “4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole” includes an imidazole ring, two chlorine atoms, a fluorophenyl group, and a sulphonyl group . The molecular formula is C11H9Cl2FN2O2S and the molecular weight is 323.1707632 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole” include catalytic hydrogenation and Bamberger rearrangement . These reactions are part of a one-pot process that also involves a greener addition reaction in a continuous flow reactor .

Future Directions

The future directions for “4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole” and similar compounds could involve further exploration of their synthesis methods and potential biological activities . There is a need for the development of new drugs that overcome the problems of antimicrobial resistance , and imidazole derivatives could potentially contribute to this field.

Mechanism of Action

properties

IUPAC Name

4,5-dichloro-1-[2-(4-fluorophenyl)sulfonylethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2FN2O2S/c12-10-11(13)16(7-15-10)5-6-19(17,18)9-3-1-8(14)2-4-9/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXKDQPLRNOCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole

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